molecular formula C9H9Cl2NO2 B1670642 Diloxanid CAS No. 579-38-4

Diloxanid

Katalognummer B1670642
CAS-Nummer: 579-38-4
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: GZZZSOOGQLOEOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diloxanide is a medication primarily used to treat infections caused by protozoa, specifically amoebas. It is commonly used to manage and eliminate Entamoeba histolytica infections, which can cause amoebic dysentery and other gastrointestinal problems .

Wissenschaftliche Forschungsanwendungen

Diloxanide has several scientific research applications, including:

Wirkmechanismus

The exact mechanism of action of diloxanide is not fully understood. it is known to act as a luminal amebicide, meaning it works within the intestinal lumen to destroy the trophozoites of Entamoeba histolytica. These trophozoites eventually form cysts that are excreted by the infected individual . Diloxanide may inhibit protein synthesis in the protozoa, leading to their death .

Similar Compounds:

Comparison:

    Diloxanide vs. Paromomycin: Diloxanide is often used as a second-line treatment when paromomycin is not available or suitable.

    Diloxanide vs. Metronidazole/Tinidazole: Diloxanide is used after treatment with metronidazole or tinidazole for symptomatic infections.

Diloxanide’s unique role as a luminal amebicide makes it a valuable tool in the treatment of amoebic infections, particularly in cases where other treatments are not suitable or available.

Safety and Hazards

Diloxanide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion, medical attention should be sought immediately .

Zukünftige Richtungen

While Diloxanide is not currently approved for use in the United States, it has been used effectively in the treatment of Entamoeba histolytica and some other protozoal infections . It is considered a second-line treatment after paromomycin when a person has no symptoms . For people who are symptomatic, it is used after treatment with metronidazole or tinidazole . Future research may focus on further understanding its mechanism of action and exploring its potential uses in treating other conditions.

Biochemische Analyse

Biochemical Properties

Diloxanide is a luminal amebicide, meaning it destroys the trophozoites of E. histolytica that eventually form into cysts .

Cellular Effects

Diloxanide exerts its effects primarily on the cells of the protozoa E. histolytica. It destroys the trophozoites of this organism, which are the active, feeding stage of the life cycle . The destruction of these cells prevents the formation of cysts, which are the dormant stage that allows the protozoa to survive outside the host .

Molecular Mechanism

It is thought that diloxanide may inhibit protein synthesis . This would interfere with the growth and reproduction of the protozoa, leading to their destruction .

Temporal Effects in Laboratory Settings

The effects of diloxanide have been studied extensively in laboratory settings. Diloxanide is a prodrug, and is hydrolyzed in the gastrointestinal tract to produce the active ingredient . It has a half-life of about 3 hours .

Dosage Effects in Animal Models

The effects of diloxanide in animal models have not been extensively studied. It is known that diloxanide is used in the treatment of asymptomatic (cyst passers) intestinal amebiasis caused by Entamoeba histolytica .

Metabolic Pathways

Diloxanide is metabolized in the body by hydrolysis to furoic acid and diloxanide. The diloxanide is then extensively glucuronidated, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .

Transport and Distribution

Diloxanide is slowly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its effects on the cells of the protozoa E. histolytica .

Subcellular Localization

The subcellular localization of diloxanide is not well understood. As a luminal amebicide, it is likely that it exerts its effects primarily in the lumen of the intestine, where the protozoa E. histolytica reside .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diloxanide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with dichloroacetyl chloride to form dichloroacetyl-4-chloroaniline. This intermediate is then reacted with furan-2-carboxylic acid to produce diloxanide .

Industrial Production Methods: Industrial production of diloxanide typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Diloxanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions in the presence of water.

    Glucuronidation: Catalyzed by enzymes in the liver under physiological conditions.

Major Products Formed:

Eigenschaften

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZSOOGQLOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022939
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

579-38-4
Record name Diloxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diloxanide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diloxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diloxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diloxanide
Reactant of Route 2
Reactant of Route 2
Diloxanide
Reactant of Route 3
Reactant of Route 3
Diloxanide
Reactant of Route 4
Reactant of Route 4
Diloxanide
Reactant of Route 5
Diloxanide
Reactant of Route 6
Reactant of Route 6
Diloxanide

Q & A

Q1: How does Diloxanide furoate exert its effects within the body?

A1: While the precise mechanism of action remains not fully elucidated, research suggests Diloxanide furoate primarily targets the lumen of the intestine, exerting its effects directly on luminal amoebae. [] It is considered a luminal amoebicide, primarily active against Entamoeba histolytica trophozoites residing within the gut. [, ] This targeted action makes it particularly effective for treating asymptomatic intestinal amoebiasis. [, ]

Q2: What is the molecular formula and weight of Diloxanide furoate?

A2: Diloxanide furoate has the molecular formula C14H11Cl2NO4 and a molecular weight of 328.15 g/mol. []

Q3: Are there any spectroscopic data available for Diloxanide furoate?

A3: Yes, several studies employ spectroscopic techniques for analysis:

  • PMR Spectroscopy: A PMR spectroscopy method using tetramethylsilane (TMS) as an internal standard was developed to quantify Diloxanide furoate in both pure powder and tablet formulations. The method relies on the N-CH3 protons singlet peak at δ = 3.23 for quantitative measurement. []
  • UV Spectrophotometry: UV spectrophotometry plays a crucial role in analyzing Diloxanide furoate. Studies use specific wavelengths for detection and quantification, including 258 nm, 270 nm, 280 nm, and 311 nm, depending on the analytical method and the other compounds present in the sample. [, , , , , ]

Q4: How does the presence of carbohydrates affect the stability of Diloxanide furoate?

A4: Research indicates that certain carbohydrates can influence Diloxanide furoate stability. In alkaline conditions, sucrose, glucose, fructose, and lactose were found to accelerate the hydrolysis of Diloxanide furoate at 40°C. [] Interestingly, Diloxanide furoate exhibited better stability in fructose, lactose, and sorbitol solutions at room temperature. []

Q5: How does light exposure impact the stability of Diloxanide furoate?

A5: Studies reveal Diloxanide furoate is susceptible to photodegradation. Exposure to UV irradiation, artificial room light, and sunlight leads to degradation. The photodegradation process follows first-order kinetics in both quartz cells and glass bottles. Solvent choice also influences the rate of photodegradation. []

Q6: What strategies can enhance Diloxanide furoate's photostability?

A6: The addition of photoprotective agents like para-aminobenzoic acid (PABA) and ascorbic acid significantly improves the photostability of Diloxanide furoate solutions exposed to 254 nm UV irradiation. Commercially available Tang® preparation, containing sugars, buffers, stabilizers, and artificial colors, also demonstrated a photoprotective effect. []

Q7: What formulation strategies are explored to enhance Diloxanide furoate's delivery and performance?

A7: Several approaches are under investigation to optimize Diloxanide furoate delivery:

  • Cyclodextrin Complexation: Complexation with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the solubility and dissolution rate of Diloxanide furoate. [] This strategy holds promise for enhancing its bioavailability and therapeutic efficacy.
  • pH-Dependent Polymers: Studies explore colon-targeted delivery using pH-sensitive polymers like Eudragit S100, Eudragit L 100, and Cellulose acetate phthallate. These polymers aim to control drug release in specific intestinal regions for optimal therapeutic effect. []

Q8: What analytical techniques are commonly employed in Diloxanide furoate research?

A8: A range of analytical techniques are utilized to characterize and quantify Diloxanide furoate:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique is frequently used to assay Diloxanide furoate in pharmaceutical formulations, study its stability, and analyze its presence in biological samples. Different variations of HPLC, including RP-HPLC, are employed. [, , , , , , , , , , , , , ]
  • Thin-Layer Chromatography (TLC): This method provides a rapid and cost-effective way to separate and quantify Diloxanide furoate in mixtures. High-performance TLC (HPTLC) offers enhanced sensitivity and resolution for analysis. [, ]
  • UV Spectrophotometry: This technique utilizes the absorption properties of Diloxanide furoate at specific wavelengths to determine its concentration in various samples. [, , , ]
  • Difference Spectrophotometry: This technique measures the absorbance difference at specific wavelengths, allowing the determination of Diloxanide furoate in the presence of other components. []

Q9: How is the validity of these analytical methods ensured?

A9: The analytical methods employed in Diloxanide furoate research undergo rigorous validation procedures following guidelines set by organizations like the International Conference on Harmonisation (ICH). [, , , , , , , ] The validation process typically involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). [, , , , , , ] This rigorous validation process ensures the reliability and reproducibility of the results obtained from these analytical methods.

Q10: What is the clinical significance of distinguishing pathogenic from non-pathogenic Entamoeba histolytica strains?

A10: The identification of distinct pathogenic and non-pathogenic Entamoeba histolytica strains has important implications for treatment decisions. While both strains can colonize the human gut, only pathogenic strains cause invasive disease. [] Therefore, treatment with Diloxanide furoate, a luminal amebicide, is typically recommended only for infections confirmed to be caused by pathogenic strains. [, , ]

Q11: What challenges are associated with treating intestinal amoebiasis in specific populations?

A11: Difficulties in treatment can arise in settings where hygiene and sanitation are compromised, potentially leading to reinfection. This has been observed in institutions housing mentally disabled individuals. In such cases, combined therapeutic approaches, including metronidazole followed by Diloxanide furoate, have proven effective in controlling the spread of infection. []

Q12: How does Diloxanide furoate compare to other available treatments for amoebiasis?

A12: While Diloxanide furoate effectively targets luminal amoebae, it might not be sufficient to completely eliminate amoebae residing within tissues. [, , , ] In such cases, a combination therapy approach, often involving metronidazole or other nitroimidazole derivatives followed by Diloxanide furoate, is recommended. [, , , ] The choice of treatment often depends on the clinical presentation, the severity of infection, and the presence or absence of extraintestinal involvement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.